Cas no 2247103-17-7 (5-Bromo-2-hydroxy-3-methoxybenzene-1-sulfonyl chloride)

5-Bromo-2-hydroxy-3-methoxybenzene-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2247103-17-7
- 5-bromo-2-hydroxy-3-methoxybenzene-1-sulfonyl chloride
- EN300-6493430
- 5-Bromo-2-hydroxy-3-methoxybenzene-1-sulfonyl chloride
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- Inchi: 1S/C7H6BrClO4S/c1-13-5-2-4(8)3-6(7(5)10)14(9,11)12/h2-3,10H,1H3
- InChI Key: WLQFIWTXEBVOPT-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=C(C=1)S(=O)(=O)Cl)O)OC
Computed Properties
- Exact Mass: 299.88587g/mol
- Monoisotopic Mass: 299.88587g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 289
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 72Ų
5-Bromo-2-hydroxy-3-methoxybenzene-1-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6493430-0.05g |
5-bromo-2-hydroxy-3-methoxybenzene-1-sulfonyl chloride |
2247103-17-7 | 0.05g |
$1068.0 | 2023-05-31 | ||
Enamine | EN300-6493430-0.1g |
5-bromo-2-hydroxy-3-methoxybenzene-1-sulfonyl chloride |
2247103-17-7 | 0.1g |
$1119.0 | 2023-05-31 | ||
Enamine | EN300-6493430-2.5g |
5-bromo-2-hydroxy-3-methoxybenzene-1-sulfonyl chloride |
2247103-17-7 | 2.5g |
$2492.0 | 2023-05-31 | ||
Enamine | EN300-6493430-10.0g |
5-bromo-2-hydroxy-3-methoxybenzene-1-sulfonyl chloride |
2247103-17-7 | 10g |
$5467.0 | 2023-05-31 | ||
Enamine | EN300-6493430-5.0g |
5-bromo-2-hydroxy-3-methoxybenzene-1-sulfonyl chloride |
2247103-17-7 | 5g |
$3687.0 | 2023-05-31 | ||
Enamine | EN300-6493430-0.25g |
5-bromo-2-hydroxy-3-methoxybenzene-1-sulfonyl chloride |
2247103-17-7 | 0.25g |
$1170.0 | 2023-05-31 | ||
Enamine | EN300-6493430-0.5g |
5-bromo-2-hydroxy-3-methoxybenzene-1-sulfonyl chloride |
2247103-17-7 | 0.5g |
$1221.0 | 2023-05-31 | ||
Enamine | EN300-6493430-1.0g |
5-bromo-2-hydroxy-3-methoxybenzene-1-sulfonyl chloride |
2247103-17-7 | 1g |
$1272.0 | 2023-05-31 |
5-Bromo-2-hydroxy-3-methoxybenzene-1-sulfonyl chloride Related Literature
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
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Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
Additional information on 5-Bromo-2-hydroxy-3-methoxybenzene-1-sulfonyl chloride
Professional Introduction to 5-Bromo-2-hydroxy-3-methoxybenzene-1-sulfonyl chloride (CAS No. 2247103-17-7)
5-Bromo-2-hydroxy-3-methoxybenzene-1-sulfonyl chloride, with the CAS number 2247103-17-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound serves as a versatile intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological and inflammatory pathways. Its unique structural features, including a bromine substituent, hydroxyl group, and methoxy group on a benzene ring, coupled with a sulfonyl chloride functional group at the para position, make it a valuable building block for drug discovery efforts.
The sulfonyl chloride moiety in this compound is particularly noteworthy for its reactivity in nucleophilic substitution reactions. This property allows for the facile introduction of various nucleophiles, such as amines and alcohols, enabling the construction of more complex molecular architectures. In recent years, there has been growing interest in sulfonylated compounds due to their demonstrated efficacy in modulating enzyme activity and receptor interactions. For instance, sulfonyl chlorides have been employed in the development of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases.
One of the most compelling applications of 5-Bromo-2-hydroxy-3-methoxybenzene-1-sulfonyl chloride is in the synthesis of sulfonamide derivatives. Sulfonamides are a class of heterocyclic compounds that have been widely used in medicine due to their broad spectrum of biological activities. They exhibit inhibitory effects on bacterial growth by acting as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. Additionally, sulfonamides have been explored for their potential in treating neurological disorders, such as epilepsy and Alzheimer's disease, by interacting with specific neurotransmitter receptors.
Recent advancements in medicinal chemistry have highlighted the importance of aromatic sulfonamides in drug design. The presence of both bromine and hydroxyl groups in 5-Bromo-2-hydroxy-3-methoxybenzene-1-sulfonyl chloride provides additional handles for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse substituents at specific positions on the aromatic ring, tailoring the pharmacological properties of the resulting compounds.
The bromine substituent is particularly useful for transition-metal-catalyzed reactions, enabling the formation of carbon-carbon bonds under mild conditions. This feature has been exploited in the development of novel therapeutic agents targeting diseases such as cancer and HIV. For example, brominated aromatic sulfonamides have shown promise as inhibitors of tyrosine kinases, which are overexpressed in many cancer cell lines. By disrupting signaling pathways that promote cell proliferation and survival, these inhibitors can effectively inhibit tumor growth.
The hydroxyl and methoxy groups contribute to the solubility and metabolic stability of derivatives synthesized from this compound. Hydroxyl groups can participate in hydrogen bonding interactions with biological targets, enhancing binding affinity. Methoxy groups, on the other hand, can influence electronic properties and metabolic fate through electronic effects and regioselective modifications. These features make 5-Bromo-2-hydroxy-3-methoxybenzene-1-sulfonyl chloride an ideal starting material for designing molecules with optimized pharmacokinetic profiles.
In conclusion,5-Bromo-2-hydroxy-3-methoxybenzene-1-sulfonyl chloride (CAS No. 2247103-17-7) is a multifunctional intermediate with significant potential in pharmaceutical research and drug development. Its unique structural features enable diverse synthetic strategies, making it a valuable tool for chemists working on next-generation therapeutics. As our understanding of biological pathways continues to expand, compounds like this will play an increasingly important role in addressing unmet medical needs.
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